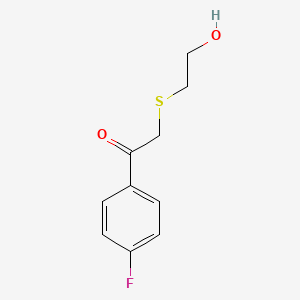

1-(4-Fluorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one

Description

1-(4-Fluorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one (CAS: 1595077-97-6) is a ketone derivative featuring a 4-fluorophenyl group and a 2-hydroxyethylthio moiety. However, it is currently listed as a discontinued product, suggesting challenges in synthesis, stability, or commercial viability .

Properties

Molecular Formula |

C10H11FO2S |

|---|---|

Molecular Weight |

214.26 g/mol |

IUPAC Name |

1-(4-fluorophenyl)-2-(2-hydroxyethylsulfanyl)ethanone |

InChI |

InChI=1S/C10H11FO2S/c11-9-3-1-8(2-4-9)10(13)7-14-6-5-12/h1-4,12H,5-7H2 |

InChI Key |

SVTDUVIUIYCUGD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CSCCO)F |

Origin of Product |

United States |

Biological Activity

1-(4-Fluorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one is an organic compound with a unique structure that includes a para-fluorophenyl group and a thioether functional group. Its molecular formula is C11H13FOS, and it has a molecular weight of approximately 224.29 g/mol. The presence of the fluorine atom enhances its lipophilicity, which can significantly influence its biological interactions and pharmacological properties.

The compound features:

- Functional Groups : A carbonyl group (ketone) adjacent to a thioether, which may contribute to its reactivity.

- Molecular Structure : The specific arrangement of atoms may confer distinct biological activity compared to structurally similar compounds.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including potential anti-inflammatory properties. Its biological profile is largely determined by its interaction with specific enzymes or receptors within biological systems.

Binding Affinity Studies

Interaction studies focusing on the compound's binding affinity to biological targets are crucial for understanding its pharmacological profile. Techniques such as molecular docking simulations and binding assays can provide insights into how this compound interacts at the molecular level.

In Vitro Studies

- Anti-inflammatory Activity : Preliminary studies suggest that compounds with similar structural features exhibit anti-inflammatory effects. For instance, a related compound demonstrated significant anti-inflammatory activity in rat models, indicating that this compound may share similar properties .

- Metabolism and Pharmacokinetics : Understanding the metabolism of this compound is essential. Research on related compounds has indicated that they undergo significant metabolic transformations, which could affect their efficacy and safety profiles. For example, metabolites of similar compounds have been shown to retain biological activity, suggesting that this compound might also produce active metabolites .

In Vivo Studies

- Efficacy in Animal Models : In animal studies, compounds with similar structures have demonstrated significant efficacy in reducing inflammation and other disease markers. This suggests potential therapeutic applications for this compound in treating inflammatory diseases .

Comparative Biological Activity Table

Scientific Research Applications

1-(4-Fluorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one is an organic compound with a phenyl group substituted with a fluorine atom at the para position and a thioether functional group. It has the molecular formula C11H13FOS and a molecular weight of approximately 224.29 g/mol. The compound features a carbonyl group (ketone) adjacent to a thioether, contributing to its chemical reactivity and potential biological activity. The presence of the fluorine atom enhances lipophilicity, which can influence the compound's interactions within biological systems.

Potential Applications

this compound may find applications in interaction studies focusing on its binding affinity to various biological targets such as enzymes or receptors. Techniques like molecular docking simulations and binding assays could provide insights into how this compound interacts at the molecular level, crucial for understanding its pharmacological profile and potential therapeutic uses.

Synthesis

The synthesis of this compound can be achieved through several methods, allowing for varying yields and purities depending on reaction conditions such as temperature, solvent choice, and catalyst use.

Structural Similarities

Several compounds share structural similarities with this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Fluoroacetophenone | Ketone with fluorine at para position | Common precursor in organic synthesis |

| 4-Fluorophenylacetone | Similar structure but lacks thioether | Used in various applications |

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Effects on Bioactivity :

- The 4-fluorophenyl group is a common feature in anticancer (e.g., compound 4e) and antimicrobial agents (e.g., compound 5j). Fluorine's electron-withdrawing nature enhances metabolic stability and binding affinity to target proteins .

- Replacing the hydroxyethylthio group with heterocyclic thio moieties (e.g., oxadiazole, triazole) improves biological activity. For example, compound 4e showed anticancer effects due to its oxadiazole-thio chain, which facilitates interactions with cellular kinases .

Synthetic Accessibility :

- The hydroxyethylthio group in the target compound may contribute to synthetic challenges, as evidenced by its discontinued status . In contrast, phenylthio derivatives (e.g., 1-Cyclohexyl-2-(phenylthio)ethan-1-one) are more straightforward to synthesize, with yields exceeding 50% .

Physical Properties :

Anticancer Activity

- Compound 4e demonstrated potent anticancer activity, attributed to its dual thioether and oxadiazole groups, which enhance DNA intercalation or enzyme inhibition .

- Compound 12, a CDK2 inhibitor, showed selective cytotoxicity against cancer cells, with its hydroxyethylthio group likely improving solubility for in vivo applications .

Antimicrobial Activity

Challenges and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.